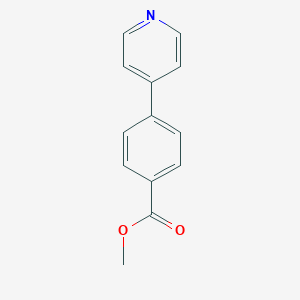
Methyl 4-(pyridin-4-yl)benzoate
概要
説明
what is 'Methyl 4-(pyridin-4-yl)benzoate'? this compound is an organic compound used in the synthesis of pharmaceuticals, dyes, and other compounds. It is a white crystalline solid with a melting point of 128-130°C. the use of 'this compound' this compound is used as a reagent in organic synthesis. It is used as a starting material in the synthesis of a variety of compounds, including pyridine-containing heterocycles, chiral amines, and pyridinium salts. It has also been used as a catalyst in the synthesis of polymers and in the preparation of polymeric nanocomposites. Additionally, it has been used as an intermediate in the synthesis of a variety of other compounds. the chemistry of 'this compound' this compound is an organic compound composed of a methyl ester of pyridine and benzoic acid. It is an aromatic compound with a molecular formula of C14H11NO2. Its structure consists of a pyridine ring with a methyl group attached to the fourth carbon and a benzoate ester attached to the nitrogen atom. The compound is soluble in water, ethanol, and methanol. It is slightly acidic, with a pKa of 5.02. Upon heating, it decomposes to form methyl benzoate and pyridine. It is also susceptible to nucleophilic attack, with nucleophiles attacking the carbonyl carbon. this compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds. the biochemical/physical effects of 'this compound' this compound is a synthetic organic compound used in the laboratory as a reagent. It has a variety of biochemical and physical effects, depending on its application. Biochemically, this compound can be used as a substrate in enzyme-catalyzed reactions. It can also act as a ligand in metal-ion complexes, binding to the metal ion and affecting its reactivity. Physically, this compound is a white crystalline solid with a melting point of 146-148°C. It has a solubility of 0.2 g/L in water, and is slightly soluble in ethanol, methanol, and acetone. It is also slightly soluble in chloroform and dichloromethane. the benefits of 'this compound' this compound is a chemical compound that can be used in a variety of applications. It has a wide range of uses in the pharmaceutical, cosmetic, and food industries. It has been used as a preservative, flavoring agent, and fragrance enhancer. It is also used as an anti-caking agent in powdered food products. This compound is a safe and effective ingredient that can provide a number of benefits. 1. Safety: this compound is a generally recognized as safe (GRAS) ingredient, meaning it is considered safe for human consumption. 2. Preservative: this compound is an effective preservative that can help extend the shelf life of food products. 3. Flavoring Agent: this compound can be used as a flavoring agent to give food products a unique flavor and aroma. 4. Fragrance Enhancer: this compound can be used to enhance the fragrance of cosmetics and other products. 5. Anti-Caking Agent: this compound can be used as an anti-caking agent to keep powdered food products from clumping together. the related research of 'this compound' 1. Synthesis and Characterization of this compound and Its Derivatives. 2. Synthesis of 4-(Pyridin-4-yl)benzoic Acid and Its Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of 4-(Pyridin-4-yl)benzoic Acid Derivatives. 4. Synthesis and Evaluation of Biological Activity of this compound Derivatives. 5. Synthesis and Evaluation of Antioxidant Activity of this compound Derivatives. 6. Synthesis and Catalytic Activity of this compound Derivatives. 7. Synthesis and Evaluation of Anticancer Activity of this compound Derivatives. 8. Synthesis and Evaluation of Anti-inflammatory Activity of this compound Derivatives. 9. Synthesis and Evaluation of Anti-bacterial Activity of this compound Derivatives. 10. Synthesis and Evaluation of Antifungal Activity of this compound Derivatives.
科学的研究の応用
Synthesis of Functionalized Isoxazoles : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate scaffolds are useful for synthesizing new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).
Thermoelectric Applications : Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes show potential for thermoelectric applications, useful in electronics and energy storage (Kaya, Öksüzgülmez, & Güzel, 2008).
Photocatalytic and Electrocatalytic Performance : Bulky conjugated 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate-based coordination polymers exhibit varied photodegradation activity of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).
Antibacterial Activity : Novel pyridyl benzoate derivatives have been found to possess antibacterial activity comparable to amikacin, suggesting their potential as antibacterial compounds (Eldeab, 2019).
Supramolecular Liquid Crystals : Laterally methyl-substituted compounds can induce supramolecular liquid crystals, highlighting the role of substituents in determining crystal stability (Naoum, Fahmi, & Almllal, 2010).
Saponification of Shielded Esters : Concave methyl benzoates can undergo saponification through nucleophilic substitution, despite being sterically shielded esters (Lüning & Wangnick, 1992).
Synthetic Strategies for Benzotriazolyl Compounds : α-(Benzotriazol-l-yl)alkylpyridines can undergo nucleophilic attack, offering new synthetic strategies (Katritzky, Yao, & Rachwał, 1994).
Triorganostannyl Ester Synthesis : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids show promising synthesis and structural investigation potential (Tzimopoulos et al., 2010).
Corrosion Inhibition : Double azomethine-based Schiff bases, including methyl benzoate derivatives, effectively inhibit corrosion on mild steel surfaces (Murmu et al., 2019).
Antibacterial Activity Against B. subtilis, S. aureus, E. coli : 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin derivatives exhibit significant antibacterial activity (El-Haggar et al., 2015).
Safety and Hazards
“Methyl 4-(pyridin-4-yl)benzoate” is associated with several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 4-pyridin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMCQRQWVXBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408910 | |
| Record name | methyl 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106047-17-0 | |
| Record name | methyl 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(4-pyridinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
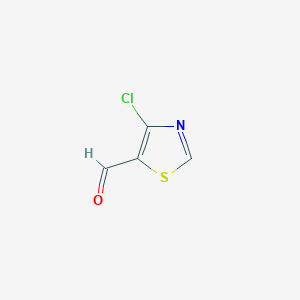
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
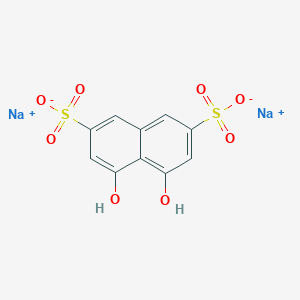
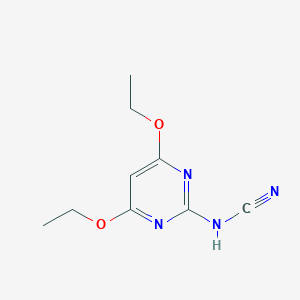

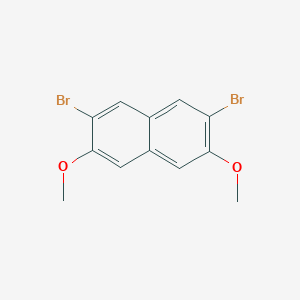
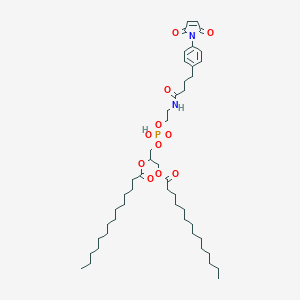

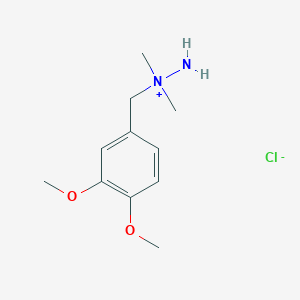

![Formamide, [14C]](/img/structure/B8465.png)
